molecular formula C11H13BrFNO3S B1406441 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol CAS No. 1446237-72-4

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

Cat. No. B1406441
CAS RN: 1446237-72-4
M. Wt: 338.2 g/mol
InChI Key: IPJOBNAIBNBTMZ-UHFFFAOYSA-N
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Description

“1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13BrFNO3S. It has a molecular weight of 338.19 . The compound is also known by other synonyms such as “1-[(3-bromo-4-fluorophenyl)sulfonyl]-4-piperidinol” and "4-Piperidinol, 1-[(3-bromo-4-fluorophenyl)sulfonyl]-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring bound to a phenyl group, which is further substituted with bromo and fluoro groups at the 3rd and 4th positions respectively .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 451.1±55.0 °C and a predicted density of 1.672±0.06 g/cm3 . The pKa value is predicted to be 14.40±0.20 .

Scientific Research Applications

Pharmacology

In pharmacology, the compound could be important for drug design and discovery. Its unique structure might interact with biological targets in a way that is beneficial for treating diseases, and it could be a key intermediate in the synthesis of more complex drug molecules.

Each of these fields presents a unique avenue for the application of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol , and further research could uncover even more uses. The compound’s chemical properties, such as its boiling point, density, and predicted pKa, suggest a range of possibilities for its utility in scientific research .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOBNAIBNBTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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